N-(4-butylphenyl)pentanamide
Description
N-(4-Butylphenyl)pentanamide is a synthetic amide derivative characterized by a pentanamide backbone linked to a 4-butylphenyl group. These compounds typically exhibit tunable drug-likeness, with variations in substituents on the phenyl ring influencing solubility, bioavailability, and biological activity .
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
N-(4-butylphenyl)pentanamide |
InChI |
InChI=1S/C15H23NO/c1-3-5-7-13-9-11-14(12-10-13)16-15(17)8-6-4-2/h9-12H,3-8H2,1-2H3,(H,16,17) |
InChI Key |
GDFUGEUIPYLDLT-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CCCC |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(4-Methoxyphenyl)Pentanamide
Key Findings :
- Anthelmintic Activity : N-(4-Methoxyphenyl)pentanamide, a simplified derivative of albendazole, demonstrates potent activity against Toxocara canis larvae. At 50 mM, it immobilizes parasites after 48 hours and achieves 100% mortality at 72 hours, comparable to albendazole but with delayed onset .
- Drug-Likeness: Physicochemical Properties: LogP = 2.5 (optimal for lipid membrane permeability), TPSA = 46.2 Ų (favorable for oral absorption), and high water solubility .
Table 1 : Comparative Drug-Likeness Profiles
| Parameter | N-(4-Methoxyphenyl)Pentanamide | Albendazole |
|---|---|---|
| Molecular Weight (g/mol) | 207.3 | 265.3 |
| LogP | 2.5 | 3.1 |
| TPSA (Ų) | 46.2 | 75.6 |
| BBB Permeability | Yes | No |
| CYP Inhibition | Yes | Yes |
| Synthetic Accessibility | High (simpler synthesis) | Moderate |
Piperazine-Modified Pentanamides
Compounds such as 5-(4-(3-cyanophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide () highlight the role of piperazine substituents in modulating dopamine receptor selectivity. These derivatives:
Dipeptide-Sulphonamide Derivatives
Example: N-(2-(Isobutylamino)-2-oxoethyl)-3-methyl-2-(4-methylphenylsulphonamido)pentanamide ():
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